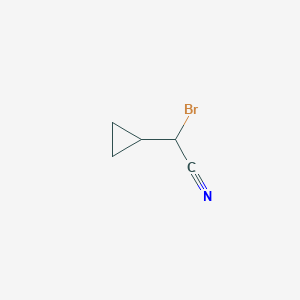

2-Bromo-2-cyclopropylacetonitrile

Description

Properties

IUPAC Name |

2-bromo-2-cyclopropylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN/c6-5(3-7)4-1-2-4/h4-5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBHWDFLINNKOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Preparation of 2 Bromo 2 Cyclopropylacetonitrile

Regioselective Bromination Strategies in the Synthesis of Alpha-Bromo Nitriles

The direct bromination at the α-position of cyclopropylacetonitrile (B1348260) presents a significant challenge in regioselectivity. The presence of the cyclopropyl (B3062369) ring introduces the possibility of competing reactions, including ring-opening or reaction at the benzylic-like cyclopropyl hydrogens. Therefore, the development of highly regioselective methods is paramount.

Bromination of Cyclopropylacetonitrile Precursors

A primary and direct approach to 2-bromo-2-cyclopropylacetonitrile involves the selective bromination of the parent nitrile, cyclopropylacetonitrile. This precursor can be synthesized through various established methods, including the reaction of (bromomethyl)cyclopropane (B137280) with a cyanide salt or the dehydration of cyclopropylacetaldehyde oxime. masterorganicchemistry.com

Once the cyclopropylacetonitrile precursor is obtained, its α-bromination can be pursued. This transformation typically relies on the generation of an enolate or enol intermediate, which then acts as a nucleophile to attack an electrophilic bromine source.

Optimization of Bromination Conditions and Reagent Selection

The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity and avoid side reactions. N-Bromosuccinimide (NBS) is a commonly employed reagent for α-bromination of carbonyl compounds and their derivatives, including nitriles. libretexts.org The reaction can proceed through either a radical-mediated or an acid-catalyzed pathway.

For the α-bromination of cyclopropylacetonitrile, a radical pathway, often initiated by a radical initiator like azobisisobutyronitrile (AIBN) or light, could potentially lead to the desired product. This approach is analogous to the Wohl-Ziegler reaction for allylic and benzylic brominations. organic-chemistry.orgmasterorganicchemistry.com The stability of the potential radical at the α-position, influenced by both the nitrile and the cyclopropyl group, would be a key factor in the success of this method.

Alternatively, acid-catalyzed bromination using NBS can be effective. masterorganicchemistry.com In this scenario, the acid catalyst promotes the formation of an enol intermediate from the nitrile. This enol then attacks the electrophilic bromine of NBS to yield the α-bromo nitrile. The selection of an appropriate acid catalyst and solvent system is crucial to facilitate enolization while minimizing degradation of the starting material or product.

| Reagent System | Proposed Mechanism | Key Considerations |

| NBS / Radical Initiator (e.g., AIBN) | Radical Halogenation | Potential for competing allylic-type bromination on the cyclopropyl ring. Requires careful control of reaction conditions to favor α-substitution. |

| NBS / Acid Catalyst (e.g., HBr, AcOH) | Electrophilic Bromination of Enol | Requires an acid catalyst to promote enol formation. The choice of acid and solvent is critical to avoid side reactions. masterorganicchemistry.comlibretexts.org |

Nucleophilic Substitution Approaches for Installing the Bromo Group in Cyclopropylacetonitrile Frameworks

An alternative to direct bromination at the α-position is the introduction of the bromo group via a nucleophilic substitution reaction on a pre-functionalized cyclopropylacetonitrile framework. This strategy offers a different level of control over the stereochemistry and regiochemistry of the final product.

Precursor Synthesis and Halogenation Pathways

A plausible precursor for a nucleophilic substitution approach would be α-hydroxycyclopropylacetonitrile. This intermediate could potentially be synthesized by the reaction of cyclopropyl glyoxal (B1671930) with a cyanide source. The resulting α-hydroxy nitrile could then be converted to the corresponding α-bromo derivative. Standard methods for converting alcohols to bromides, such as treatment with phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), could be explored. However, the reactivity of the nitrile group under these conditions would need to be carefully considered.

Mechanistic Considerations in Nucleophilic Bromination for Alpha-Position Selectivity

The nucleophilic substitution reaction at the α-carbon of a nitrile is a well-established transformation. nih.gov In the context of an α-hydroxycyclopropylacetonitrile precursor, the hydroxyl group would first be converted into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with a bromide nucleophile, for instance, from a source like sodium bromide or lithium bromide, would then yield this compound via an Sₙ2 mechanism.

The stereochemical outcome of this reaction would be dependent on the stereochemistry of the starting α-hydroxycyclopropylacetonitrile and the Sₙ2 reaction mechanism, which proceeds with inversion of configuration.

Exploration of Alternative Synthetic Routes for this compound

Beyond direct bromination and nucleophilic substitution, other synthetic strategies can be envisioned for the preparation of this compound. One such approach could involve the Hell-Volhard-Zelinskii reaction of cyclopropylacetic acid. libretexts.org This reaction involves the α-bromination of a carboxylic acid using bromine and a catalytic amount of phosphorus tribromide. The resulting α-bromo acid bromide could then be converted to the corresponding amide, followed by dehydration to yield the target α-bromo nitrile. This multi-step sequence, while longer, could offer an alternative pathway if direct bromination of the nitrile proves to be low-yielding or non-selective.

Another potential, though less direct, route could start from a gem-dibromocyclopropane derivative. For instance, the stereoselective magnesiation of a 2,2-dibromo-1-methylcyclopropanecarbonitrile (B13806315) has been reported to yield a cyclopropylmagnesium reagent, which upon quenching with aqueous ammonium (B1175870) chloride, provides a trans-2-bromocyclopropanecarbonitrile. While this specific example involves a methylated cyclopropane (B1198618), the underlying principle could potentially be adapted for the synthesis of this compound from a suitable gem-dibromo precursor.

One-Pot and Tandem Reaction Sequences

While a specific one-pot synthesis for this compound is not extensively documented, the principles can be applied from related transformations. A plausible one-pot strategy would involve the in-situ generation of an enolate from cyclopropylacetonitrile, followed by electrophilic bromination.

A representative, albeit for a different substrate, one-pot bromination of an aromatic amine involves the in-situ formation of a tin amide, followed by reaction with bromine to yield the p-bromoaniline with high regioselectivity. nih.gov A similar concept could be envisioned for cyclopropylacetonitrile, where a suitable base would generate the carbanion, which is then quenched with a brominating agent like N-bromosuccinimide (NBS) or bromine.

Tandem reactions involving nitriles have also been explored. For instance, a palladium-catalyzed tandem reaction has been developed for the synthesis of complex heterocyclic structures starting from 2-alkynylbenzenesulfonamides and 2-(2-bromoarylidene)cyclobutanones. rsc.org While structurally different, this illustrates the potential for designing complex transformations that could, in principle, incorporate the synthesis of this compound as part of a larger molecular assembly.

A more closely related example is the synthesis of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone, where a cyclopropyl ketone is brominated using reagents like N-bromosuccinimide (NBS) or tetrabutylammonium (B224687) tribromide in a one-pot fashion. google.com This suggests that similar conditions could be effective for the alpha-bromination of cyclopropylacetonitrile.

Table 1: Examples of Reagents for One-Pot Bromination of Active Methylene (B1212753) Compounds

| Starting Material Type | Brominating Agent | Base/Activator | Solvent | Reference |

| Aromatic Amine | Bromine | n-Butyllithium, Trimethyltin chloride | Not specified | nih.gov |

| Cyclopropyl Ketone | N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Trichloromethane | google.com |

| Cyclopropyl Ketone | Tetrabutylammonium tribromide | Benzoyl peroxide | Toluene | google.com |

This table presents examples of one-pot bromination reactions on related functional groups, illustrating potential conditions for the synthesis of this compound.

Catalytic Approaches in Alpha-Bromo Nitrile Synthesis

The development of catalytic methods for the synthesis of α-bromo nitriles is an area of growing interest, aiming to replace stoichiometric reagents with more efficient and selective catalytic systems. While direct catalytic α-bromination of nitriles is still an emerging field, related catalytic reactions involving α-bromonitriles highlight their significance and the potential for catalytic synthesis.

Copper-catalyzed reactions have been shown to be effective for the C-alkylation of nitroalkanes using α-bromonitriles as electrophiles. nih.govnih.gov These reactions proceed efficiently using a simple and inexpensive copper catalyst, demonstrating the utility of α-bromonitriles in catalytic transformations. nih.govnih.gov The α-bromonitriles themselves are described as being readily available from the corresponding aldehydes or alkyl nitriles, implying that their synthesis is a crucial preceding step. nih.gov

Nickel-catalyzed stereoconvergent Negishi arylations and alkenylations of racemic α-bromonitriles have also been developed. acs.org This methodology allows for the highly enantioselective synthesis of α-alkyl-α-aryl nitriles and allylic nitriles, further emphasizing the importance of α-bromonitriles as synthetic precursors. acs.org

While not a direct synthesis, the rhodium-catalyzed synthesis of cyclopropenium cations from alkynes and hypervalent iodine reagents showcases the application of advanced catalysis to cyclopropyl-containing systems. nih.govscimarina.comacs.orgrecercat.catresearchgate.net This type of catalytic approach, involving metal-carbynoids, could inspire the development of novel catalytic methods for the functionalization of cyclopropyl derivatives, including the direct catalytic α-bromination of cyclopropylacetonitrile.

Table 2: Examples of Catalytic Reactions Involving α-Bromo Nitriles

| Reaction Type | Catalyst | Substrates | Product Type | Reference |

| C-Alkylation | Copper Catalyst | Nitroalkanes, α-Bromonitriles | β-Cyanonitroalkanes | nih.govnih.gov |

| Negishi Arylation | Nickel-Bis(oxazoline) Complex | Arylzinc reagents, Racemic α-Bromonitriles | Enantioenriched α-Aryl Nitriles | acs.org |

| Negishi Alkenylation | Nickel-Bis(oxazoline) Complex | Alkenylzinc reagents, Racemic α-Bromonitriles | Enantioenriched Allylic Nitriles | acs.org |

This table summarizes catalytic reactions where α-bromo nitriles are key substrates, indicating the importance of their synthesis.

Elucidation of Reactivity and Mechanistic Pathways of 2 Bromo 2 Cyclopropylacetonitrile

Halogen-Metal Exchange Reactions Involving 2-Bromo-2-cyclopropylacetonitrile

Halogen-metal exchange is a powerful method for the in situ generation of nucleophilic organometallic species from organic halides. wikipedia.org In the context of this compound, this reaction provides access to a range of metalated cyclopropylnitriles, which are valuable intermediates in organic synthesis.

Generation of Metalated Cyclopropylnitriles (e.g., Lithiated, Magnesiated, Cuprated)

The bromine atom in α-halonitriles, including this compound, can be readily exchanged with various metals to form the corresponding organometallic reagents. This exchange is typically rapid, even at low temperatures, which allows for the generation of these reactive species in the presence of sensitive functional groups. organic-chemistry.orgdrexel.edunih.gov

Lithiated Cyclopropylnitriles: Treatment of α-halonitriles with organolithium reagents, such as n-butyllithium or t-butyllithium, results in a fast bromine-lithium exchange to produce lithiated nitriles. organic-chemistry.orgdrexel.edu These intermediates are highly reactive nucleophiles. However, lithiated nitriles are known to exist with the lithium cation associated with the nitrogen atom, which can lead to a loss of stereochemical integrity at the adjacent carbon center if it is chiral. nih.gov

Magnesiated Cyclopropylnitriles: Grignard reagents, like isopropylmagnesium chloride (i-PrMgCl), are also effective for bromine-magnesium exchange in α-halonitriles. organic-chemistry.orgnih.govnih.gov The use of i-PrMgCl often in the presence of lithium chloride (LiCl) can facilitate the exchange. researchgate.net Magnesiated nitriles are thought to possess greater configurational stability compared to their lithiated counterparts, potentially allowing for stereoselective reactions. researchgate.net

Cuprated Cyclopropylnitriles: Organocuprates, such as lithium dimethylcuprate (LiCu(CH₃)₂), can also participate in halogen-metal exchange with α-halonitriles. organic-chemistry.orgdrexel.edu The resulting organocopper species often exhibit different reactivity profiles compared to lithiated or magnesiated nitriles, for instance, favoring SN2' over SN2 displacement in reactions with allylic electrophiles. drexel.edu

A general representation of the generation of these metalated species is shown below:

| Metalating Reagent | Resulting Organometallic | Key Characteristics |

| n-BuLi | Lithiated cyclopropylnitrile | High reactivity, potential for loss of stereochemistry. organic-chemistry.orgnih.gov |

| i-PrMgCl/LiCl | Magnesiated cyclopropylnitrile | Good reactivity, potentially higher configurational stability. researchgate.netresearchgate.net |

| LiCu(CH₃)₂ | Cuprated cyclopropylnitrile | Different reactivity profile, e.g., SN2' reactions. drexel.edu |

Kinetic and Thermodynamic Studies of Halogen-Metal Exchange Processes

The halogen-metal exchange is generally a kinetically controlled process, meaning the faster-forming product is favored. wikipedia.orgwikipedia.org The rates of exchange typically follow the trend I > Br > Cl, making bromo compounds like this compound good substrates for this reaction. wikipedia.org

Stereochemical Outcomes and Control in Metalated Nitrile Formation

When the α-carbon of the nitrile is a stereocenter, the stereochemical outcome of the halogen-metal exchange and subsequent reactions is of critical importance. The configurational stability of the resulting metalated nitrile is a key factor. researchgate.net

Studies on conformationally constrained α-halonitriles have shown that sequential halogen-metal exchange and alkylation can be highly stereoselective. nih.gov For instance, the alkylation of a C-magnesiated nitrile has been reported to proceed with retention of configuration. nih.gov In contrast, lithiated nitriles may racemize more readily due to the potential for the metal to coordinate to the nitrogen atom, leading to an achiral intermediate. nih.gov

Research on the deprotonation of chiral α-amino-nitriles with magnesium bases has demonstrated that the resulting magnesiated species can be configurationally stable at very low temperatures for short periods, allowing for highly enantioselective substitutions. nih.gov This suggests that by carefully choosing the metalating agent and reaction conditions, stereochemical control in the formation and reaction of metalated 2-cyclopropylacetonitrile could be achieved.

Nucleophilic Substitution Reactions of the Bromine Atom in this compound

The bromine atom in this compound can be displaced by a variety of nucleophiles. These reactions can proceed through either an SN1 or SN2 pathway, and the predominant mechanism is heavily influenced by the nature of the nucleophile, the solvent, and the unique structural features of the cyclopropyl (B3062369) group. chemist.sgchemicalnote.com

Reaction with Carbon, Nitrogen, Oxygen, and Sulfur Nucleophiles

The electrophilic carbon atom bonded to the bromine is susceptible to attack by various nucleophiles.

Carbon Nucleophiles: Cyanide ions (e.g., from KCN) are effective carbon nucleophiles that can displace the bromide to form dinitrile compounds. These reactions are typically carried out in an ethanolic solvent under reflux. chemguide.co.ukchemguide.co.ukchemistrystudent.comyoutube.com The reaction proceeds via an SN2 mechanism for primary and secondary halides. chemguide.co.ukchemguide.co.uk

Nitrogen Nucleophiles: Amines can act as nitrogen nucleophiles, attacking the electrophilic carbon to form substituted aminocyclopropylacetonitriles. chemguide.co.uk These reactions can be complex, as the primary amine product can act as a nucleophile itself, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. chemguide.co.ukyoutube.comlumenlearning.comchemistryguru.com.sgyoutube.com

Oxygen Nucleophiles: Oxygen nucleophiles, such as hydroxide (B78521) ions or alkoxides, can also displace the bromide. However, in the presence of a strong base, elimination reactions can compete with substitution. The choice of solvent is crucial; for example, aqueous conditions with hydroxide can lead to the formation of α-hydroxycyclopropylacetonitrile. chemguide.co.uk

Sulfur Nucleophiles: Thiols and thiolates are generally excellent nucleophiles and can react with α-bromo compounds. nih.govresearchgate.net The reaction of this compound with a sulfur nucleophile would be expected to yield the corresponding thioether derivative.

| Nucleophile Type | Example Nucleophile | Expected Product |

| Carbon | Cyanide (CN⁻) | 2-Cyclopropylmalononitrile |

| Nitrogen | Ammonia (NH₃), Amines (RNH₂) | 2-Amino-2-cyclopropylacetonitrile derivatives |

| Oxygen | Hydroxide (OH⁻), Alkoxides (RO⁻) | 2-Hydroxy-2-cyclopropylacetonitrile, 2-Alkoxy-2-cyclopropylacetonitrile |

| Sulfur | Thiolates (RS⁻) | 2-(Alkylthio)-2-cyclopropylacetonitrile |

Influence of Cyclopropyl Group on SN1 vs. SN2 Pathway Predominance

The cyclopropyl group exerts significant electronic and steric effects that influence the competition between SN1 and SN2 reaction pathways. chemicalnote.comchemistrysteps.comlibretexts.orgyoutube.comyoutube.comsavemyexams.com

SN2 Pathway: The SN2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. chemicalnote.com The transition state has a trigonal bipyramidal geometry. The cyclopropyl ring introduces considerable angle strain, and the transition to a more planar geometry required in the SN2 transition state can be energetically unfavorable. This steric hindrance can slow down the rate of SN2 reactions on cyclopropyl systems compared to acyclic analogues. libretexts.org

SN1 Pathway: The SN1 mechanism proceeds through a carbocation intermediate. chemist.sgchemicalnote.com The stability of this intermediate is crucial. A cyclopropylmethyl cation is known to be remarkably stable due to the ability of the cyclopropyl ring to donate electron density through hyperconjugation. However, the formation of a carbocation directly on the cyclopropyl ring is generally disfavored and can lead to ring-opening reactions. scielo.org.mx The electron-withdrawing nature of the nitrile group would further destabilize an adjacent carbocation, making the SN1 pathway less likely for this compound unless conditions strongly favor ionization.

Radical Reactions of this compound

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, opening the door to a variety of radical-mediated transformations.

The cyclopropylacetonitrile (B1348260) radical can be generated from this compound through the action of radical initiators, such as tributyltin hydride (Bu₃SnH) with azobisisobutyronitrile (AIBN), or through photolysis. The resulting α-cyano-α-cyclopropylmethyl radical is a key intermediate. The stability of the cyclopropyl radical itself is a subject of interest, with studies indicating it has kinetic barriers to ring-opening. synchrotron-soleil.fr

Once formed, this radical can be trapped by various radical acceptors. For instance, it can add to electron-deficient alkenes, such as α,β-unsaturated nitriles or esters, in a tandem reaction sequence. libretexts.org The intermolecular addition of cyclopropylacyl radicals, generated from related xanthates, to olefins has been shown to proceed without ring opening, suggesting that the cyclopropylacetonitrile radical may also maintain its cyclic structure during such additions. nih.gov

Single-electron transfer (SET) processes represent another avenue for the reaction of this compound. In a SET mechanism, an electron is transferred from a donor species to the substrate, leading to the formation of a radical anion. This intermediate can then fragment, cleaving the carbon-bromine bond to release a bromide ion and generate the cyclopropylacetonitrile radical.

Reagents capable of inducing SET, such as samarium(II) iodide (SmI₂) or certain transition metal complexes, could be employed to initiate such reactions. The reactivity in these processes is highly dependent on the nature of the halogen, with iodides generally being more reactive than bromides. libretexts.org While specific studies on SET reactions of this compound are not prevalent, the general principles of radical generation via SET from alkyl halides are well-established and applicable.

Cyclopropyl Ring Reactivity and Transformations Mediated by the Alpha-Bromo Nitrile Moiety

The strained three-membered ring of the cyclopropyl group is a latent source of reactivity, and its fate is often intertwined with reactions occurring at the adjacent α-bromo nitrile center.

The cyclopropyl ring can undergo ring-opening reactions under various conditions, often driven by the release of ring strain. In the context of this compound, the formation of a cationic or radical intermediate at the α-position can trigger ring opening. For instance, the formation of a cyclopropylmethyl cation can lead to a rapid rearrangement to the more stable homoallylic or cyclobutyl cations.

Acid-catalyzed ring-opening of cyclopropyl carbinols with acetonitrile (B52724) to form amides has been reported, highlighting the susceptibility of the ring to open when a stable carbocation can be formed. synthonix.com Similarly, donor-acceptor cyclopropanes can undergo ring-opening upon activation. rsc.org In the case of this compound, the electron-withdrawing nitrile group might influence the regioselectivity of such ring-opening reactions.

The nitrile group can participate in concerted reactions, influencing the reactivity of the cyclopropyl ring. For example, in a scenario where a nucleophile attacks the cyclopropyl ring in a homo-conjugate addition fashion, the nitrile group would play a significant role in activating the system and stabilizing any anionic intermediates.

Furthermore, pericyclic reactions, such as cycloadditions or electrocyclic ring-openings, could be envisaged where the nitrile and cyclopropyl groups interact. The electronic properties of the nitrile group would be a key factor in determining the feasibility and outcome of such concerted pathways. Theoretical studies would be invaluable in mapping the potential energy surfaces for these complex transformations and predicting the most likely reaction channels.

Table 2: Summary of Potential Cyclopropyl Ring Reactivity

| Reaction Type | Triggering Species/Conditions | Potential Products |

| Ring-Opening | Carbocation or radical formation at the α-position, strong acids. synthonix.com | Homoallylic or cyclobutyl derivatives. |

| Rearrangements | Cationic intermediates. | Rearranged acyclic or larger ring structures. |

| Concerted Processes | Thermal or photochemical activation. | Products of cycloaddition or electrocyclic reactions. |

Strategic Applications of 2 Bromo 2 Cyclopropylacetonitrile in Advanced Organic Synthesis

Utilization as a Key Synthon for Constructing Complex Cyclopropyl-Containing Molecules

2-Bromo-2-cyclopropylacetonitrile serves as a valuable building block for the synthesis of more complex molecules featuring a cyclopropyl (B3062369) group attached to a quaternary carbon center. Its utility stems from the presence of both a bromine atom, which can be displaced or involved in coupling reactions, and a nitrile group, which activates the adjacent carbon and can be further transformed.

Asymmetric Cyclopropanation Reactions

While direct asymmetric cyclopropanation reactions employing this compound as the carbene precursor are not extensively documented, the principles of asymmetric cyclopropanation using related α-halo nitrile compounds provide a strong basis for its potential application. These reactions are crucial for the enantioselective synthesis of cyclopropane (B1198618) rings, a common feature in many biologically active compounds.

The development of chiral ligands and catalysts is paramount for achieving high enantioselectivity in cyclopropanation reactions. For reactions involving carbene precursors, transition metal complexes, particularly those of rhodium, copper, and cobalt, are often employed. The design of the chiral ligand is critical in creating a chiral environment around the metal center, which in turn controls the facial selectivity of the carbene transfer to the alkene.

For instance, in related systems, chiral 2,2′-bipyridine ligands have been used in copper-catalyzed asymmetric cyclopropanations, where the electronic properties of the styrene (B11656) substrate were found to influence the enantioselectivity in a linear free energy relationship. capes.gov.br Myoglobin-based biocatalysts have also been engineered for the highly stereoselective cyclopropanation of olefins with diazoacetonitrile, achieving excellent diastereoselectivity and enantioselectivity. ntu.edu.sgrochester.edu These biocatalytic systems demonstrate the potential for achieving high stereocontrol in the formation of nitrile-substituted cyclopropanes. ntu.edu.sgrochester.edu

Furthermore, cobalt-catalyzed asymmetric cyclopropanation of alkenes with gem-dichloroalkanes as carbene precursors has been shown to proceed with high levels of enantioselectivity for a range of substituted alkenes. nih.gov This suggests that metal-carbene intermediates, which could potentially be generated from this compound, are viable for asymmetric cyclopropanation. The design of ligands such as chiral Pybox ligands could be explored for nickel-catalyzed processes, drawing parallels from their successful application in other asymmetric cross-coupling reactions. nih.gov

Diastereoselective cyclopropanation is essential when constructing molecules with multiple stereocenters. Methodologies often rely on substrate control, auxiliary control, or catalyst control to dictate the stereochemical outcome.

A base-promoted synthesis of nitrile-substituted cyclopropanes has been developed via a Michael-initiated ring closure of 2-arylacetonitriles with α-bromoennitriles, yielding products with good diastereoselectivity. nih.gov This type of reaction pathway, involving nucleophilic attack followed by intramolecular cyclization, could be conceptually applied to systems involving this compound. Additionally, the diastereoselective synthesis of tetrasubstituted cyclopropanes has been achieved through a Michael addition-initiated ring closure between α,α-dibromoketones and α,β-unsaturated Fischer carbene complexes. researchgate.net

Recent advances have also demonstrated the diastereoselective synthesis of cyclopropanes from carbon pronucleophiles and unactivated alkenes through the use of dicationic adducts derived from the electrolysis of thianthrene. nih.gov This method proceeds with high diastereoselectivity and offers a scalable approach to substituted cyclopropanes. nih.gov The development of palladium(II)-catalyzed diastereoselective cyclopropanation of unactivated alkenes using sulfur ylides also provides a versatile protocol for accessing specific diastereomers of cyclopropane products.

Cross-Coupling Reactions Involving the Cyclopropylacetonitrile (B1348260) Fragment

Cross-coupling reactions represent a powerful tool for C-C bond formation, and the cyclopropylacetonitrile fragment can be effectively introduced using this compound as a coupling partner. Palladium and nickel-based catalytic systems have been particularly successful in this regard.

The direct α-arylation of nitriles is a highly efficient method for constructing α-aryl nitriles, which are valuable intermediates in organic synthesis. Research has demonstrated the successful palladium-catalyzed α-arylation of cyclopropyl nitriles with aryl bromides. nih.gov This reaction provides a direct route to 1-aryl-1-cyclopropylacetonitriles.

The development of this methodology involved studying the structure and reactivity of arylpalladium cyanoalkyl complexes. nih.gov It was found that ligands play a crucial role in the efficiency of the coupling process. For instance, BINAP-ligated palladium catalysts were shown to be effective for the arylation of nitriles. nih.govacs.org More recent developments have utilized bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, in conjunction with a palladium source like Pd(OAc)₂ to facilitate the coupling of aryl sulfonates with arylacetonitriles. researchgate.netpolyu.edu.hk A general method for the direct α-arylation of nitriles with aryl chlorides has also been developed using a bicyclic phosphine ligand. organic-chemistry.org

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | RT-100 | Good | nih.gov |

| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 110 | Good to Excellent | polyu.edu.hk |

| Pd(OAc)₂ or Pd₂(dba)₃ | Bicyclic Triaminophosphine | NaN(SiMe₃)₂ | Toluene | 90 | High | organic-chemistry.org |

This table summarizes general conditions for the palladium-catalyzed α-arylation of nitriles, which are applicable to cyclopropyl nitriles.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems, often displaying unique reactivity and selectivity. While direct examples of asymmetric reductive cross-coupling of this compound are not prevalent, related transformations provide a strong indication of its potential.

Nickel-catalyzed asymmetric Negishi cross-couplings of secondary α-bromo amides with organozinc reagents have been successfully achieved using a Ni/Pybox catalyst system, affording products in high yield and enantiomeric excess. nih.govsigmaaldrich.com This demonstrates the feasibility of using nickel to couple secondary α-halo compounds enantioselectively. Similarly, catalytic asymmetric Hiyama cross-couplings of racemic α-bromo esters with aryl- and alkenylsilanes have been developed using a nickel/diamine catalyst system. organic-chemistry.orgacs.org These methods are significant as they can generate tertiary stereocenters with good enantioselectivity. organic-chemistry.org

The reductive cross-coupling of aryl halides with alkyl halides is also well-established with nickel catalysis and tolerates a wide range of functional groups, including nitriles. acs.orgcapes.gov.br These reactions often employ a reducing agent, such as zinc or manganese, to facilitate the catalytic cycle. The development of dual-ligand nickel catalyst systems has further expanded the scope and functional group compatibility of these transformations. acs.org Given these precedents, it is conceivable that a suitable chiral nickel catalyst system could be developed for the asymmetric reductive cross-coupling of this compound with various coupling partners.

Synthesis of Spirocyclic Systems

Spirocycles, molecules containing at least two rings connected by a single common atom, are significant structural motifs in numerous natural products and bioactive compounds. nih.gov Their unique three-dimensional arrangement enhances interaction with biological targets. nih.gov The synthesis of these complex structures can be achieved through various methods, including cascade reactions and palladium-catalyzed cyclizations. rsc.orgnih.gov

While direct examples of this compound in spirocycle synthesis are not extensively documented in the provided search results, its structural features suggest its potential as a precursor for creating spirocyclic frameworks. For instance, the presence of the cyclopropyl group and the reactive bromide could enable intramolecular cyclization reactions to form spiro-systems.

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds, particularly those containing nitrogen, are fundamental components of many pharmaceuticals and agrochemicals. nih.govnih.govrsc.orgapolloscientific.co.uk The development of efficient methods for their synthesis is a continuous focus of chemical research. rsc.org

Precursor for Alpha-Haloketones and Derivatives

Alpha-haloketones are valuable intermediates in organic synthesis, known for their reactivity in forming various carbon-carbon and carbon-heteroatom bonds. The α-haloacrolyl moiety, a related structural feature, is present in a range of cytotoxic natural products and anticancer drug candidates. nih.gov The activation of such compounds by biological thiols can lead to the formation of DNA-alkylating intermediates. nih.gov

Although the direct conversion of this compound to an alpha-haloketone is not detailed in the provided results, the nitrile group can be hydrolyzed to a carboxylic acid, which could then be converted to the corresponding acid chloride and subsequently to an alpha-haloketone through various established synthetic methods.

Incorporation into Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. nih.gov Various strategies, including catalytic dehydrative cyclization and cycloaddition reactions involving benzyne (B1209423) intermediates, have been developed to construct these important molecular scaffolds. nih.govrsc.org The nitrile group of this compound can serve as a key functional handle for incorporation into these ring systems. researchgate.net

Preparation of Substituted Nitriles and Their Functional Group Transformations

The nitrile functional group is a versatile synthon in organic chemistry, capable of being transformed into a wide array of other functional groups. researchgate.netfiveable.me

Derivatization via Halogen-Metal Exchange and Electrophilic Quenching

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This reaction is particularly useful for preparing organolithium and Grignard reagents. wikipedia.orgyoutube.com The resulting organometallic intermediate can then be reacted with various electrophiles to introduce new functional groups.

The bromine atom in this compound can undergo halogen-metal exchange, for example, with an organolithium reagent like n-butyllithium, to form a lithiated cyclopropylacetonitrile intermediate. wikipedia.orgtcnj.edu This highly reactive species can then be quenched with a suitable electrophile to generate a variety of substituted cyclopropylacetonitriles. This method offers a powerful tool for the elaboration of the cyclopropylacetonitrile core. tcnj.edu The kinetics of such exchange reactions have been studied, revealing that they are often first order in both the organic halide and the organolithium reagent. lookchem.com

Table 1: Potential Electrophiles for Quenching Lithiated Cyclopropylacetonitrile

| Electrophile | Resulting Functional Group |

|---|---|

| Alkyl halides (R-X) | Alkylated nitrile |

| Aldehydes (RCHO) | β-Hydroxynitrile |

| Ketones (R₂CO) | β-Hydroxynitrile |

| Carbon dioxide (CO₂) | α-Cyanocarboxylic acid |

This table is illustrative and based on general principles of organometallic chemistry.

Conversion of the Nitrile Group to Carboxylic Acids, Esters, or Amines

The nitrile group is a valuable precursor to several important functional groups, including carboxylic acids, esters, and amines. researchgate.netfiveable.me

Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids. The reaction proceeds through an amide intermediate. fiveable.melibretexts.org

Conversion to Esters: The carboxylic acid obtained from nitrile hydrolysis can be subsequently esterified using standard methods, such as Fischer esterification.

Reduction to Amines: Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. fiveable.me

Table 2: Functional Group Transformations of the Nitrile Group

| Reagents and Conditions | Product Functional Group |

|---|---|

| H₃O⁺, heat or OH⁻, H₂O, heat | Carboxylic acid |

| 1. H₃O⁺, heat; 2. R'OH, H⁺ | Ester |

| 1. LiAlH₄, ether; 2. H₂O | Primary amine |

These transformations significantly expand the synthetic utility of this compound, allowing for its incorporation into a broader range of target molecules.

Advanced Spectroscopic and Spectrometric Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity and stereochemistry of organic molecules. For 2-Bromo-2-cyclopropylacetonitrile, both standard and advanced NMR methods would be employed to fully characterize its structure.

Given the complexity of this compound, one-dimensional ¹H and ¹³C NMR spectra, while essential, may not be sufficient for unambiguous assignment of all signals. Two-dimensional (2D) NMR techniques are crucial for establishing correlations between different nuclei.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, it would show the correlation between the methine proton at the stereocenter (C2) and the protons on the cyclopropyl (B3062369) ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. This would definitively assign the ¹³C signals for the cyclopropyl methylene (B1212753) groups and the methine carbon.

Variable Temperature (VT) NMR: VT-NMR studies can provide insights into dynamic processes such as conformational changes. researchgate.net For this compound, VT-NMR could be used to study the rotation around the C-C bond connecting the cyclopropyl group and the acetonitrile (B52724) moiety, and to determine if different conformers are present at various temperatures. researchgate.net

A hypothetical ¹³C NMR data table for this compound is presented below, with chemical shifts estimated based on known values for similar structural motifs. pressbooks.publibretexts.org

| Carbon Atom | Hybridization | Expected Chemical Shift (δ) in ppm (CDCl₃) |

| C1 (Cyclopropyl CH₂) | sp³ | 5-15 |

| C2 (CH-Br) | sp³ | 30-40 |

| C3 (Cyclopropyl CH) | sp³ | 15-25 |

| CN (Nitrile) | sp | 115-120 |

Note: The expected chemical shifts are estimations based on analogous structures and may vary depending on the specific experimental conditions.

The presence of a chiral center at the C2 position means that this compound exists as a pair of enantiomers. While standard NMR will not distinguish between enantiomers, it is a powerful tool for studying diastereomers if another chiral center were present.

The conformational dynamics of this molecule are of significant interest. The cyclopropyl group can adopt different orientations relative to the rest of the molecule. Theoretical calculations and advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine the preferred conformation. mdpi.com NOESY experiments detect through-space interactions between protons, providing information about their spatial proximity and thus the molecule's three-dimensional structure. mdpi.com The unique electronic properties of the cyclopropane (B1198618) ring, which can exhibit some characteristics of a double bond, may influence these conformational preferences. acs.orgresearchgate.net

Mass Spectrometry (MS) for Reaction Monitoring and Structural Confirmation in Research

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a synthesized compound and can provide valuable structural information through the analysis of fragmentation patterns. wikipedia.org

In a mass spectrometer, this compound would be ionized, typically forming a molecular ion [M]⁺•. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, the molecular ion peak would appear as a characteristic pair of signals (M and M+2) of almost equal intensity. researchgate.net

The fragmentation of the molecular ion would likely proceed through several pathways: libretexts.orglibretexts.org

Alpha-cleavage: Loss of the bromine radical (•Br) would be a highly probable fragmentation, leading to a stable cyclopropyl-substituted carbocation. This would result in significant peaks at m/z values corresponding to [M-79]⁺ and [M-81]⁺.

Loss of HCN: Cleavage of the nitrile group as hydrogen cyanide is another possible fragmentation pathway.

Ring-opening of the cyclopropyl group: The strained cyclopropyl ring might undergo rearrangement or fragmentation, especially in higher-energy experiments.

These fragmentation patterns provide a "fingerprint" that can help to confirm the structure of the molecule.

| Ion | m/z (mass-to-charge ratio) | Proposed Identity |

| [C₅H₆⁷⁹BrN]⁺• | 159 | Molecular ion with ⁷⁹Br |

| [C₅H₆⁸¹BrN]⁺• | 161 | Molecular ion with ⁸¹Br |

| [C₅H₆N]⁺ | 80 | Loss of Br radical |

| [C₄H₃Br]⁺• | 130/132 | Loss of HCN |

Note: The m/z values are nominal and the table represents a hypothetical fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. wikipedia.org For this compound, HRMS would be able to confirm the molecular formula C₅H₆BrN by matching the experimentally measured mass to the calculated exact mass with a high degree of precision. This is a critical step in the definitive identification of a newly synthesized compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net They are particularly useful for identifying the functional groups present in a molecule.

For this compound, the key vibrational modes would be:

C≡N stretch: The nitrile group exhibits a very characteristic and strong absorption in the IR spectrum, typically in the range of 2240-2260 cm⁻¹. pressbooks.pubquimicaorganica.org This band is often weaker in the Raman spectrum.

C-Br stretch: The carbon-bromine bond will have a stretching vibration at lower frequencies, usually in the range of 500-600 cm⁻¹.

Cyclopropyl C-H stretch: The C-H bonds of the cyclopropyl ring will show stretching vibrations above 3000 cm⁻¹, which is characteristic of strained rings.

Cyclopropyl ring vibrations: The cyclopropane ring itself has characteristic "breathing" and deformation modes that appear in the fingerprint region of the spectrum.

These spectroscopic techniques are also excellent for monitoring the progress of a reaction. For example, in a synthesis of this compound, one could monitor the disappearance of the starting material's characteristic peaks and the appearance of the product's nitrile peak in the IR spectrum to determine when the reaction is complete.

| Functional Group | Vibrational Mode | Expected IR Absorption Range (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2240 - 2260 |

| C-H (cyclopropyl) | Stretch | ~3050 - 3100 |

| C-H (methine) | Stretch | ~2900 - 3000 |

| C-Br | Stretch | 500 - 600 |

Note: These are typical ranges and can be influenced by the molecular environment.

X-ray Crystallography for Absolute Stereochemistry Determination and Structural Analysis of Derivatives

The presence of a chiral center at the C2 position of this compound, which is substituted with a bromine atom, a cyclopropyl group, a cyano group, and another variable substituent, gives rise to enantiomers. Distinguishing between these non-superimposable mirror images is a significant challenge that can be definitively addressed by single-crystal X-ray diffraction.

The fundamental principle behind using X-ray crystallography for absolute stereochemistry determination lies in the phenomenon of anomalous dispersion. When an X-ray beam interacts with the electrons of an atom, particularly a heavy atom like bromine, a small phase shift occurs in the scattered X-rays. This effect, which is wavelength-dependent, leads to a breakdown of Friedel's law, meaning that the intensities of diffraction spots (h,k,l) are no longer equal to their inverse reflections (-h,-k,-l). By carefully measuring these intensity differences, known as Bijvoet pairs, and comparing them to calculated structure factors for both possible enantiomers, the true absolute configuration of the molecule can be established with a high degree of confidence. The Flack parameter is a critical value refined during the crystallographic analysis that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for a given enantiomer confirms its correct assignment.

Detailed Research Findings

Research in the field of synthetic organic chemistry often employs X-ray crystallography to confirm the structure and stereochemistry of novel cyclopropane derivatives. For instance, in the synthesis of chiral cyclopropanes with a quaternary stereocenter bearing a halogen and a cyano group, X-ray diffraction analysis would be indispensable.

A hypothetical study on a derivative, for example, (R)-2-bromo-2-cyclopropyl-2-phenylacetonitrile, would yield a wealth of structural information. The crystallographic data would not only confirm the R configuration at the C2 center but also provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule.

Key Structural Insights from a Hypothetical X-ray Crystallographic Analysis:

Absolute Configuration: The primary outcome would be the unambiguous determination of the absolute stereochemistry at the chiral carbon atom.

Bond Lengths: The analysis would reveal the precise lengths of the C-Br, C-CN, C-Cyclopropyl, and C-Phenyl bonds. The C-Br bond length, in particular, would be of interest to compare with standard values and understand any influence of the surrounding groups.

Bond Angles: The tetrahedral geometry around the chiral center would be precisely defined by the bond angles between the four substituent groups. Deviations from the ideal 109.5° could indicate steric strain.

Cyclopropane Ring Geometry: The geometry of the cyclopropyl ring, including the C-C bond lengths and internal angles, would be accurately determined, revealing any distortions from a perfect equilateral triangle due to the bulky substituents.

Conformation: The preferred rotational arrangement (conformation) of the phenyl and cyclopropyl groups relative to each other would be elucidated from the torsion angles.

This detailed structural information is invaluable for understanding the molecule's reactivity, its interaction with other molecules (e.g., in biological systems or as a chiral ligand in catalysis), and for computational modeling studies.

Interactive Data Tables

To illustrate the type of data obtained from such an analysis, the following interactive tables present hypothetical crystallographic data for a derivative of this compound.

Table 1: Hypothetical Crystal Data and Structure Refinement for a Derivative

| Parameter | Value |

| Empirical formula | C11H10BrN |

| Formula weight | 236.11 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 6.123(4) Å, α = 90° |

| b = 9.456(7) Å, β = 90° | |

| c = 17.891(11) Å, γ = 90° | |

| Volume | 1034.5(12) ų |

| Z | 4 |

| Density (calculated) | 1.516 Mg/m³ |

| Absorption coefficient | 3.856 mm⁻¹ |

| F(000) | 472 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 8452 |

| Independent reflections | 2389 [R(int) = 0.045] |

| Completeness to theta = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2389 / 0 / 127 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.0312, wR2 = 0.0754 |

| R indices (all data) | R1 = 0.0398, wR2 = 0.0812 |

| Absolute structure parameter | 0.01(3) |

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for a Derivative

| Bond/Angle | Length (Å) / Degrees (°) |

| Br(1)-C(2) | 1.954(3) |

| C(1)-C(2) | 1.521(4) |

| C(2)-C(3) | 1.489(4) |

| C(2)-C(9) | 1.518(4) |

| C(3)-N(1) | 1.145(4) |

| C(1)-C(2)-C(3) | 110.5(2) |

| C(1)-C(2)-Br(1) | 108.9(2) |

| C(3)-C(2)-Br(1) | 109.8(2) |

| C(1)-C(2)-C(9) | 112.1(2) |

| C(3)-C(2)-C(9) | 108.2(2) |

| Br(1)-C(2)-C(9) | 107.3(2) |

Theoretical and Computational Chemistry Studies of 2 Bromo 2 Cyclopropylacetonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, molecular orbital energies, and reactivity, offering a predictive framework for a molecule's chemical behavior.

Frontier Molecular Orbital Analysis (FMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

Table 1: Predicted Frontier Molecular Orbital Properties of 2-Bromo-2-cyclopropylacetonitrile (Note: These are estimated values based on analogous α-bromonitriles and may vary with the computational method and basis set used.)

| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Contribution | Implied Reactivity |

| HOMO | -10.5 to -11.5 | Bromine (n orbitals) | Moderate Nucleophilicity |

| LUMO | -0.5 to -1.5 | C-Br (σ* orbital) | High Electrophilicity at Carbon |

| HOMO-LUMO Gap | 9.0 to 11.0 | - | High Kinetic Stability |

Electrostatic Potential Mapping and Charge Distribution

Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). This information is crucial for predicting non-covalent interactions and sites of electrophilic or nucleophilic attack.

In this compound, the ESP map is expected to show a significant region of negative potential around the nitrogen atom of the nitrile group due to its lone pair and high electronegativity. The bromine atom will also exhibit negative potential. A region of positive electrostatic potential is predicted around the α-carbon atom, which is bonded to both the electron-withdrawing nitrile and bromine groups. This positive potential at the α-carbon further confirms its susceptibility to nucleophilic attack.

Table 2: Predicted Partial Atomic Charges for this compound (Note: Values are qualitative predictions based on electronegativity and inductive effects.)

| Atom | Predicted Partial Charge | Rationale |

| α-Carbon | δ+ | Bonded to electronegative Br and CN groups |

| Bromine | δ- | High electronegativity |

| Nitrile Carbon | δ+ | Bonded to highly electronegative Nitrogen |

| Nitrile Nitrogen | δ- | High electronegativity and lone pair |

Reaction Mechanism Prediction and Validation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states and reactive intermediates that are often difficult to observe experimentally.

Transition State Localization and Energy Barrier Calculations

For reactions involving this compound, such as nucleophilic substitution, computational methods can be used to locate the transition state structure and calculate the associated energy barrier (activation energy). This information provides quantitative insight into the reaction kinetics. For an SN2 reaction, the transition state would feature the incoming nucleophile and the departing bromide ion partially bonded to the α-carbon in a trigonal bipyramidal geometry. The energy of this transition state relative to the reactants determines the reaction rate.

Table 3: Estimated Energy Barriers for a Model SN2 Reaction (Reaction: Nu- + this compound → [Nu---C---Br]- → Nu-C + Br-)

| Computational Method | Basis Set | Solvent Model | Predicted Activation Energy (kcal/mol) |

| DFT (B3LYP) | 6-311+G(d,p) | PCM (Acetonitrile) | 15 - 25 |

| MP2 | cc-pVTZ | SMD (Water) | 18 - 28 |

Molecular Dynamics Simulations of Reactive Intermediates

Molecular dynamics (MD) simulations can be employed to study the behavior of reactive intermediates over time. For instance, if a reaction proceeds through a carbocation intermediate (an SN1 pathway), MD simulations could explore the stability and conformational dynamics of the resulting cyclopropyl-substituted carbocation. Such simulations would likely show the influence of the cyclopropyl (B3062369) group in stabilizing the positive charge through its unique electronic properties, a phenomenon known as "bent bond" stabilization.

Conformational Analysis and Stereoelectronic Effects of the Cyclopropyl Group

The presence of the cyclopropyl group introduces significant conformational constraints and stereoelectronic effects. The orientation of the cyclopropyl ring relative to the C-Br bond and the nitrile group can have a profound impact on the molecule's stability and reactivity.

Conformational analysis would likely reveal two key conformers: a "bisected" and a "perpendicular" conformation. In the bisected conformation, the C-Br bond lies in the plane of the cyclopropyl ring, while in the perpendicular conformation, it is orthogonal to the ring plane. Computational studies on similar systems have shown that the bisected conformation is often favored for carbocation intermediates due to optimal overlap of the empty p-orbital with the cyclopropyl's Walsh orbitals. For the neutral this compound, the conformational preference will be a balance between steric hindrance and subtle electronic interactions. The stereoelectronic effects of the cyclopropyl group can also influence the reactivity of the adjacent C-Br bond, potentially affecting the rates of substitution and elimination reactions.

Table 4: Predicted Relative Energies of Conformers

| Conformer | Dihedral Angle (H-C-C-Br) | Predicted Relative Energy (kcal/mol) | Key Feature |

| Bisected | ~0° | 0 (most stable) | Favorable electronic interactions |

| Perpendicular | ~90° | 2 - 4 | Steric hindrance |

Prediction of Spectroscopic Properties to Aid Experimental Characterization

The in-silico prediction of spectroscopic properties has become an indispensable tool in modern chemical research, offering a powerful complement to experimental characterization. By employing quantum mechanical calculations, it is possible to generate theoretical spectra that can aid in the identification, structural elucidation, and analysis of novel compounds like this compound. These computational methods not only predict the spectral features but also provide a deeper understanding of the underlying molecular vibrations and electronic transitions.

The primary computational approaches for predicting spectroscopic properties rely on Density Functional Theory (DFT) and time-dependent DFT (TD-DFT). These methods offer a good balance between accuracy and computational cost, making them well-suited for molecules of this size. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining results that correlate well with experimental data. For enhanced accuracy, especially for vibrational frequencies, the calculated harmonic frequencies are often scaled to account for anharmonicity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Computational chemistry can predict the chemical shifts (δ) and coupling constants (J) for both ¹H and ¹³C nuclei.

For this compound, the predicted ¹H NMR spectrum would be expected to show distinct signals for the protons of the cyclopropyl ring and the methine proton. The methine proton (CH-Br) is expected to be significantly deshielded due to the electron-withdrawing effects of both the bromine atom and the nitrile group, placing its resonance at a lower field. The cyclopropyl protons would exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings, further complicated by the chirality at the α-carbon.

The predicted ¹³C NMR spectrum would show signals for the carbon of the nitrile group (C≡N), the methine carbon (C-Br), and the carbons of the cyclopropyl ring. The nitrile carbon would appear at a characteristic downfield shift. The methine carbon, being attached to an electronegative bromine atom, would also be shifted downfield. The carbons of the cyclopropyl ring would resonate at relatively high fields, a characteristic feature of this strained ring system.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Note: These are hypothetical values based on typical ranges for the functional groups. Actual values would be obtained from quantum chemical calculations.

| Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H (Methine) | 4.0 - 5.0 | Deshielded by Br and CN groups. |

| ¹H (Cyclopropyl) | 0.5 - 1.5 | Complex multiplet. |

| ¹³C (C≡N) | 115 - 125 | Characteristic range for nitriles. |

| ¹³C (C-Br) | 40 - 50 | Influenced by electronegative Br. |

| ¹³C (Cyclopropyl CH) | 15 - 25 | Upfield shift due to ring strain. |

| ¹³C (Cyclopropyl CH₂) | 5 - 15 | Upfield shift due to ring strain. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Computational methods can simulate the IR spectrum by calculating the vibrational frequencies and their corresponding intensities.

The predicted IR spectrum of this compound would exhibit several key absorption bands. A sharp, intense band is expected in the region of 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration. The C-Br stretching vibration would likely appear in the fingerprint region, typically between 500 and 600 cm⁻¹. The various C-H stretching and bending vibrations of the cyclopropyl group would also be present.

Table 2: Predicted Characteristic IR Absorption Bands for this compound Note: These are hypothetical values based on typical ranges for the functional groups. Actual values would be obtained from quantum chemical calculations.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C≡N Stretch | 2240 - 2260 | Strong, Sharp |

| C-H Stretch (Cyclopropyl) | 3000 - 3100 | Medium |

| C-Br Stretch | 500 - 600 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) calculations are employed to predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in the UV-Vis spectrum.

For this compound, significant electronic transitions are not expected in the visible region. The primary absorptions would likely occur in the ultraviolet region. The nitrile group may exhibit a weak n→π* transition, and stronger π→π* transitions could also be predicted. The presence of the bromine atom may lead to n→σ* transitions, which would also contribute to the UV absorption profile.

Table 3: Predicted UV-Vis Absorption for this compound Note: These are hypothetical values based on typical ranges for the functional groups. Actual values would be obtained from quantum chemical calculations.

| Transition Type | Predicted λmax (nm) | Notes |

|---|---|---|

| n→π* (Nitrile) | ~220 | Weak absorption. |

| n→σ* (Bromo) | < 200 | Stronger absorption in the far UV. |

By generating these predicted spectra, computational chemistry provides a valuable roadmap for the experimental chemist. It allows for the confident assignment of experimental data and provides a deeper insight into the electronic and structural properties of this compound.

Synthesis and Reactivity of Advanced Derivatives and Analogues of 2 Bromo 2 Cyclopropylacetonitrile

Exploration of Alpha-Halo Nitriles with Diverse Cycloalkane Substituents

The synthesis of α-halo nitriles bearing various cycloalkane substituents, such as cyclobutyl and cyclopentyl groups, alongside the cyclopropyl (B3062369) moiety, allows for a systematic investigation into the role of ring size on reactivity. The general approach to these compounds involves the α-halogenation of the corresponding cycloalkylacetonitrile.

A common and effective method for the α-bromination of nitriles is the use of N-bromosuccinimide (NBS), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. researchgate.netorganic-chemistry.orgmasterorganicchemistry.com For instance, the synthesis of 2-bromo-2-cyclopropylacetonitrile can be envisioned through the reaction of cyclopropylacetonitrile (B1348260) with NBS. While specific literature on this exact reaction is not abundant, the well-established reactivity of NBS for α-bromination of activated C-H bonds provides a reliable synthetic route. manac-inc.co.jpyoutube.com

Similarly, the synthesis of analogues with larger cycloalkane rings, such as 2-bromo-2-cyclobutylacetonitrile and 2-bromo-2-cyclopentylacetonitrile, would follow a comparable pathway starting from the respective cyclobutylacetonitrile (B1593217) and cyclopentylacetonitrile. The synthesis of these starting materials can be achieved through the reaction of the corresponding cycloalkylmethyl halide with a cyanide salt.

The following table outlines the proposed synthesis and key properties of these α-bromo-α-cycloalkylacetonitriles based on general synthetic principles.

| Compound Name | Structure | Starting Material | Proposed Reagents | Key Properties (Predicted/Known) |

| This compound |  | Cyclopropylacetonitrile | NBS, AIBN, CCl₄ | Molecular Formula: C₅H₆BrN uni.lu |

| 2-Bromo-2-cyclobutylacetonitrile |  | Cyclobutylacetonitrile | NBS, AIBN, CCl₄ | - |

| 2-Bromo-2-cyclopentylacetonitrile |  | Cyclopentylacetonitrile | NBS, AIBN, CCl₄ | Related acid: 2-Bromo-2-cyclopentylacetic acid nih.gov |

Synthesis and Study of Cyclopropylnitrile Derivatives with Different Halogen Substituents (e.g., Chloro, Iodo)

The nature of the halogen atom at the α-position significantly impacts the reactivity of the cyclopropylnitrile derivatives. The synthesis of chloro and iodo analogues of this compound can be achieved using specific halogenating agents.

For the synthesis of 2-chloro-2-cyclopropylacetonitrile, sulfuryl chloride (SO₂Cl₂) is a common reagent for the α-chlorination of nitriles. The reaction is typically carried out in an inert solvent.

The synthesis of 2-iodo-2-cyclopropylacetonitrile can be more challenging due to the lower reactivity of iodine. One possible approach involves the reaction of cyclopropylacetonitrile with iodine in the presence of a non-nucleophilic base to generate the enolate in situ, which then reacts with molecular iodine. Another method could involve the Finkelstein reaction, where this compound is treated with an iodide salt, such as sodium iodide in acetone, to undergo halogen exchange. A concise protocol for the synthesis of a vicinal iodoether bearing a malononitrile (B47326) group from β,β-dicyanostyrene and N-iodosuccinimide in methanol (B129727) has been reported, suggesting a potential route for the iodination of activated nitriles. mdpi.com

The table below summarizes the proposed synthetic routes for these halogenated derivatives.

| Compound Name | Structure | Proposed Synthetic Method | Proposed Reagents |

| 2-Chloro-2-cyclopropylacetonitrile |  | α-Chlorination | SO₂Cl₂, CCl₄ |

| 2-Iodo-2-cyclopropylacetonitrile |  | α-Iodination | I₂, Base (e.g., LDA) |

The reactivity of these α-halo-α-cyclopropylacetonitriles in nucleophilic substitution reactions is expected to follow the general trend for leaving group ability: I > Br > Cl. This trend is a consequence of the C-X bond strength and the stability of the resulting halide anion.

Investigation of Steric and Electronic Effects of Substituents on Reactivity and Selectivity

The reactivity of 2-halo-2-cycloalkylacetonitriles is a delicate interplay of steric and electronic effects. The cycloalkyl group imposes significant steric hindrance around the α-carbon, which can influence the mechanism and rate of nucleophilic substitution reactions.

Electronic Effects: The nitrile group is strongly electron-withdrawing, which stabilizes the transition state of Sₙ2 reactions by delocalizing the developing negative charge. This effect generally increases the reactivity of the α-carbon towards nucleophilic attack. The cyclopropyl group, with its unique electronic properties, can further modulate this reactivity. The sp²-hybridized character of the C-C bonds within the cyclopropane (B1198618) ring can also influence the stability of adjacent carbocations, which might be relevant in reactions with Sₙ1 character.

Steric Effects: The bulk of the cycloalkyl group can hinder the backside attack required for a typical Sₙ2 mechanism. libretexts.org As the size of the cycloalkane ring increases from cyclopropyl to cyclobutyl and cyclopentyl, the steric hindrance at the reaction center is expected to increase, potentially slowing down the rate of Sₙ2 reactions. In cases of severe steric hindrance, the reaction may proceed through an Sₙ1 mechanism, involving the formation of a carbocation intermediate. youtube.com The stability of this carbocation would be influenced by the electronic properties of both the nitrile and the cycloalkyl group.

The table below summarizes the expected influence of these effects on the reactivity of the different analogues.

| Compound | Cycloalkane Ring Size | Halogen | Expected Dominant Effect on Sₙ2 Reactivity | Expected Relative Sₙ2 Rate |

| 2-Chloro-2-cyclopropylacetonitrile | 3-membered | Cl | Electronic (activating) > Steric (hindering) | Moderate |

| This compound | 3-membered | Br | Electronic (activating) > Steric (hindering) | Fast |

| 2-Iodo-2-cyclopropylacetonitrile | 3-membered | I | Electronic (activating) > Steric (hindering) | Fastest |

| 2-Bromo-2-cyclobutylacetonitrile | 4-membered | Br | Increased Steric Hindrance | Slower than cyclopropyl analog |

| 2-Bromo-2-cyclopentylacetonitrile | 5-membered | Br | Significant Steric Hindrance | Slowest of the series |

Development of Chiral Analogs for Asymmetric Synthesis Applications

The development of chiral analogues of this compound is of significant interest for applications in asymmetric synthesis. The presence of a stereocenter at the α-position allows for the synthesis of enantiomerically enriched building blocks that can be used to construct complex chiral molecules.

One approach to accessing these chiral analogues is through enantioselective α-halogenation of a pre-existing cyclopropylacetonitrile derivative. This could potentially be achieved using a chiral halogenating agent or a chiral catalyst in conjunction with a standard halogen source.

Alternatively, the chiral cyclopropyl moiety can be constructed through asymmetric cyclopropanation reactions. For example, a chiral palladium(II)-catalyzed asymmetric glyoxylate-ene reaction has been developed for the enantioselective synthesis of α-hydroxy esters, which could be precursors to chiral cyclopropyl compounds. nih.gov

The resulting chiral α-halo-α-cyclopropylacetonitriles can then be used in a variety of stereospecific transformations. For example, nucleophilic substitution with inversion of configuration (Sₙ2) would allow for the transfer of chirality to the product. Such reactions have been performed with cyclopropanemethylamine (B123190) on other substrates, indicating the feasibility of using cyclopropyl-containing nucleophiles or substrates in substitution reactions. nih.gov

The synthesis of novel halogen ring-substituted 2-methoxyethyl phenylcyanoacrylates and their copolymerization also highlights the broad synthetic utility of functionalized cyano-containing compounds. researchgate.net A patent for the preparation of a related chiral compound, cyclopropyl-2-bromo-2-(2-fluorophenyl)ethanone, further underscores the interest in such chiral building blocks for the pharmaceutical industry. google.com

The development of efficient and stereoselective routes to chiral 2-halo-2-cyclopropylacetonitriles and their derivatives holds significant promise for the synthesis of novel, enantiopure compounds with potential applications in medicinal chemistry and materials science.

Future Research Directions and Emerging Trends in 2 Bromo 2 Cyclopropylacetonitrile Chemistry

Green Chemistry Approaches for Sustainable Synthesis

The synthesis of α-halonitriles, including 2-bromo-2-cyclopropylacetonitrile, has traditionally relied on methods that can be hazardous and environmentally unfriendly. However, the principles of green chemistry are pushing for the development of more sustainable alternatives.

A key focus is the replacement of harsh brominating agents with safer and more environmentally benign options. Research into the sustainable synthesis of α-bromo nitriles is exploring the use of milder brominating agents and catalytic systems that minimize waste production. While specific studies on the green synthesis of this compound are not yet prevalent in the literature, general methodologies for the synthesis of related α-halonitriles provide a roadmap for future research. For instance, the development of cyanide-free nitrile syntheses, which often involve the dehydration of amides or the oxidation of primary amines, represents a significant step forward in reducing the toxicity associated with nitrile synthesis. chemguide.co.ukrsc.orgorganic-chemistry.org Another promising avenue is the use of biocatalysis, where enzymes could potentially be engineered to perform the selective bromination of cyclopropylacetonitrile (B1348260) under mild, aqueous conditions. nih.gov

| Green Synthesis Approach | Potential Application to this compound | Anticipated Benefits |

| Catalytic Bromination | Use of recyclable catalysts and milder brominating agents to introduce the bromine atom onto cyclopropylacetonitrile. | Reduced waste, avoidance of stoichiometric toxic reagents. |

| Cyanide-Free Nitrile Synthesis | Adaptation of methods like amide dehydration or amine oxidation to form the cyclopropylacetonitrile backbone. | Elimination of highly toxic cyanide reagents from the synthetic route. |

| Biocatalysis | Engineering enzymes for the selective and stereospecific bromination of cyclopropylacetonitrile. | High selectivity, mild reaction conditions, use of renewable resources. |

Flow Chemistry Applications for Efficient Production and Reaction Discovery

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages in terms of safety, efficiency, and scalability. neuroquantology.comnih.gov For the production and subsequent reactions of a potentially reactive intermediate like this compound, flow chemistry presents a particularly attractive approach.

The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields, improved selectivity, and safer handling of hazardous reagents and intermediates. nih.govlookchem.com The synthesis of nitriles, for example, has been shown to benefit from flow chemistry, with some processes demonstrating rapid and efficient production with enhanced safety profiles. rsc.orgrsc.org Future research will likely focus on developing a continuous flow process for the synthesis of this compound itself, potentially integrating the bromination and nitrile formation steps. Furthermore, flow reactors are powerful tools for reaction discovery, allowing for the rapid screening of reaction conditions and catalysts for novel transformations of this versatile building block. youtube.com

| Flow Chemistry Application | Advantage for this compound | Research Focus |

| Continuous Synthesis | Safer handling of brominating agents and the product, improved heat transfer, and easier scalability. | Development of a robust and efficient continuous process for the production of this compound. |

| Reaction Optimization | Rapid screening of reaction parameters (temperature, residence time, stoichiometry) to maximize yield and selectivity of subsequent reactions. | High-throughput screening of catalysts and reaction conditions for novel transformations. |

| In-situ Generation and Use | Generation of reactive intermediates from this compound in flow and immediate use in a subsequent reaction step. | Minimizing the isolation and handling of potentially unstable intermediates. |

Development of Novel Catalytic Systems for Unique Transformations

The cyclopropyl (B3062369) group and the bromine atom in this compound offer multiple sites for catalytic transformations, opening the door to a wide range of synthetic possibilities. The development of novel catalytic systems is crucial for unlocking the full potential of this building block.

A significant area of research is the metal-catalyzed cross-coupling of the bromine atom. Palladium, copper, and nickel-based catalysts are commonly used for such reactions, allowing for the introduction of a variety of substituents at the α-position. acs.org Furthermore, the cyclopropyl ring itself can participate in catalytic reactions, such as ring-opening cyclopropanations, which can be catalyzed by transition metals like rhodium and copper. wikipedia.orgnih.govnumberanalytics.com The development of enantioselective catalytic systems is a major goal, as it would allow for the synthesis of chiral derivatives of this compound, which are of significant interest in medicinal chemistry.

| Catalytic System | Transformation of this compound | Potential Outcome |

| Palladium/Copper Catalysts | Cross-coupling reactions at the bromine-bearing carbon. | Introduction of aryl, alkyl, and other functional groups. |

| Rhodium/Copper Catalysts | Catalytic cyclopropanation and ring-opening reactions. | Synthesis of more complex cyclic and acyclic structures. |

| Chiral Lewis Acids/Bases | Asymmetric transformations involving the nitrile or bromo-substituted center. | Access to enantiomerically pure derivatives for pharmaceutical applications. |

Integration with Machine Learning for Reaction Prediction and Optimization